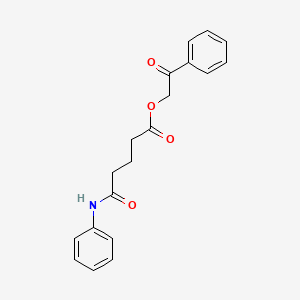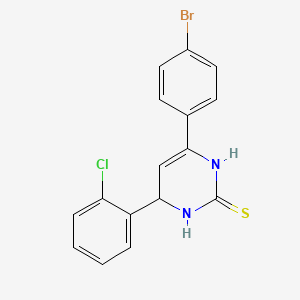![molecular formula C18H15BrN2O3 B11100121 3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-YL)benzamide](/img/structure/B11100121.png)
3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediates that can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The spirocyclic system can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: A precursor in the synthesis of the target compound.
Ethyl 2-bromo-2-methylpropanoate: Another brominated compound with different applications.
Uniqueness
3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-YL)benzamide is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-bromo-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-10-3-1-2-9(8-10)15(22)20-21-16(23)13-11-4-5-12(14(13)17(21)24)18(11)6-7-18/h1-5,8,11-14H,6-7H2,(H,20,22) |
InChI Key |
XOVTYEHPLKSKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline](/img/structure/B11100042.png)
![N'-{(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene}isonicotinohydrazide](/img/structure/B11100049.png)

![4-[Benzyl(2-chlorobenzyl)amino]-2,5,6-trichloropyridine-3-carbonitrile](/img/structure/B11100062.png)
![N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11100067.png)
![3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11100073.png)
![1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11100079.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11100081.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11100093.png)
amino-](/img/structure/B11100114.png)
acetyl}hydrazinylidene)-N-(2-phenylethyl)butanamide](/img/structure/B11100126.png)


